Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate
Description
Properties
IUPAC Name |
tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O8/c1-22-12(18)16(13(19)23-2)11(10-8-6-5-7-9-10)17(16,14(20)24-3)15(21)25-4/h5-9,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXDVOPPLINWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310697 | |
| Record name | 1,1,2,2-Cyclopropanetetracarboxylic acid, 3-phenyl-, tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101595-78-2 | |
| Record name | 1,1,2,2-Cyclopropanetetracarboxylic acid, 3-phenyl-, tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of phenylcyclopropane with a suitable carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Cyclodimerization Reactions
Under Lewis acid catalysis (e.g., SnCl₄, TiCl₄), the compound undergoes (3 + 3)-cyclodimerization to form cyclohexane derivatives:
| Entry | Catalyst (mol%) | Temperature (°C) | Product (Yield) | Reference |
|---|---|---|---|---|
| 1 | SnCl₄ (120) | 50 | Cyclohexane (76%) | |
| 2 | TiCl₄ (240) | 60 | Cyclohexane (58%) |
The reaction proceeds via zwitterion intermediates (e.g., A ), formed by coordination of the Lewis acid to ester groups, followed by C(1)–C(2) bond heterolysis .
Ring-Opening and Rearrangement
The strained cyclopropane ring undergoes selective transformations:
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Sigmatropic Rearrangements : -Sigmatropic shifts occur in allyl-substituted derivatives, forming products like 160 via intermediates such as 161 .
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Thermal/Photolytic Decomposition : Heating or UV irradiation generates carbenes (e.g., 73 ) that dimerize to alkenes (e.g., 74 ) or react with nucleophiles .
Catalytic Functionalization
The compound participates in transition-metal-catalyzed reactions:
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Copper-Mediated Coupling : ArSeCu complexes (e.g., III ) facilitate oxidative addition with aryl halides, yielding diaryl selenides .
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Reduction Pathways : Reactivity in reductions follows the order: selenoxide > selenonium imide > ylide, with dibenzyl selenide as the primary product .
Stability and Byproduct Formation
Competing pathways during alkylation or reduction produce byproducts:
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O-Alkylation followed by -sigmatropic rearrangement generates 157 .
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Minor deselenization pathways yield triphenylphosphine selenide (6%) .
Key Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate is characterized by its complex cyclopropane structure, which contributes to its unique reactivity. The molecular formula is , with a molecular weight of approximately 350.32 g/mol .
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. Its structure allows it to serve as a versatile intermediate in the preparation of various organic compounds.
Case Study: Synthesis of Functionalized Cyclopropanes
Research has demonstrated that tetramethyl esters of cyclopropanetetracarboxylic acids can undergo electrochemical transformations to yield functionalized cyclopropanes. For instance, Elinson et al. (2006) reported yields ranging from 75% to 90% for the stereoselective formation of (E)-3-substituted 2-cyanocyclopropane-1,1,2-tricarboxylates through electrolysis involving malonate and alkylidenecyanoacetates .
Electrochemical Applications
This compound has been explored for its electrochemical properties. It can act as a mediator in electrochemical reactions, enhancing the efficiency and selectivity of chemical transformations.
Data Table: Electrochemical Transformations
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Stereoselective formation of (E)-3-substituted 2-cyanocyclopropane-1,1,2-tricarboxylates | 75 - 90 | |
| Electrochemical cyclization with hydrohalic acid salts | 87 - 98 |
Medicinal Chemistry
The compound's structural features lend it potential applications in medicinal chemistry as well. Its derivatives may exhibit biological activity due to their ability to mimic natural compounds or interact with biological targets.
Mechanism of Action
The mechanism of action of tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The phenyl ring can interact with aromatic receptors, influencing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
- Core Ring Systems :
- Ethyl ester analogs (e.g., Tetraethyl (Z)-prop-2-ene-1,1,2,3-tetracarboxylate) exhibit increased lipophilicity, altering solubility and bioavailability compared to methyl esters .
Physical and Chemical Properties
| Compound Name | Melting Point/Boiling Point | Solubility | Reactivity Highlights |
|---|---|---|---|
| Tetramethyl 3-phenylcyclopropane-tetracarboxylate | Not reported | Low in polar solvents | High strain enables cyclopropane ring-opening |
| Hexamethyl cyclopentane hexacarboxylate | Not reported | Moderate in methanol | Stable, inert in most conditions |
| Tetraethyl propene-tetracarboxylate | Not reported | High in organic solvents | Ethyl esters enhance hydrolytic stability |
Q & A
Q. What are the established synthetic routes for Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate?
Methodological Answer: The compound is commonly synthesized via electrochemical cyclization of α,α,ω,ω-alkane-tetracarboxylates. A typical procedure involves electrolyzing dimethyl malonate derivatives (e.g., 20 mmol) in methanol with LiCl (8 mmol) as a mediator. The reaction employs a Pt anode and Fe cathode at 50°C under a constant current density of 200 mA/cm² until 3.5 F/mol of electricity is passed. Post-electrolysis, the product is isolated via flash chromatography (silica gel, ether/hexane eluent). This method achieves ~51% yield and leverages electro-generated formaldehyde for hydroxymethylation and cyclopropane formation .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : For structural elucidation of cyclopropane geometry and ester group environments. Spectra are recorded at 250–300 MHz using deuterated solvents (e.g., C₆D₆), with characteristic signals for methyl esters (δ 3.70–3.76 ppm) and cyclopropane protons (δ 4.47–5.16 ppm) .
- X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves bond angles and spatial arrangement. For example, cyclopropane C–C bond lengths typically range from 1.54–1.58 Å, with deviations indicating strain .
Advanced Research Questions
Q. How do mediators like LiCl influence the electrochemical synthesis mechanism of cyclopropane derivatives?
Methodological Answer: Mediators regulate electron transfer and stabilize reactive intermediates. LiCl facilitates formaldehyde generation via methanol oxidation at the anode, enabling hydroxymethylation of malonate esters. Subsequent conjugate addition and cyclization form the cyclopropane ring. Comparative studies with NaBr or NaI show slower reaction kinetics due to reduced mediator efficiency, highlighting the critical role of halide ion mobility in the electrochemical pathway .
Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?
Methodological Answer: Challenges include handling twinned data or high thermal motion in ester groups. Using SHELXL (SHELX suite), researchers apply:
- Twin refinement : For pseudo-merohedral twinning (common in strained cyclopropanes), the HKLF 5 format refines twin laws .
- Restraints : Distance/angle restraints stabilize ester group geometry, particularly for disordered methyl groups. Hydrogen atoms are placed geometrically, with isotropic displacement parameters tied to parent atoms .
Q. How can data contradictions in reaction yields under varying current densities be resolved?
Methodological Answer: Contradictions often stem from competing side reactions (e.g., over-oxidation or polymerization). Systematic optimization involves:
- Current density titration : Testing 100–300 mA/cm² to balance electron transfer efficiency and side-product formation.
- Temperature control : Maintaining 50°C prevents methanol evaporation while ensuring mediator solubility.
- In-situ monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with quenching at 3.5 F/mol to maximize cyclopropane yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
